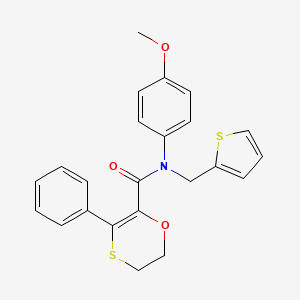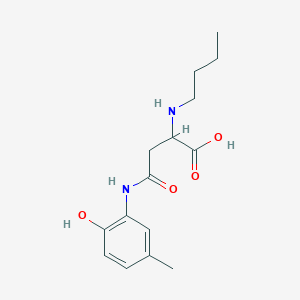
N-(9H-purin-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-purin-6-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H7N5OS. It is known for its unique structure, which combines a purine base with a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-purin-6-yl)thiophene-2-carboxamide typically involves the reaction of a purine derivative with a thiophene carboxylic acid derivative. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the purine and thiophene moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems. Techniques such as automated crystallization and cryo-cooling technology can be employed to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-purin-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(9H-purin-6-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(9H-purin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation. The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(9H-purin-6-yl)benzamide: Similar in structure but with a benzene ring instead of a thiophene ring.
6-Thioguanine: A purine analog with a thiol group, used as a chemotherapeutic agent.
Thiophene-2-carboxamide: A simpler compound with only the thiophene and carboxamide groups.
Uniqueness
N-(9H-purin-6-yl)thiophene-2-carboxamide is unique due to its combination of a purine base and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
Propiedades
Número CAS |
65316-41-8 |
|---|---|
Fórmula molecular |
C10H7N5OS |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
N-(7H-purin-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H7N5OS/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16) |
Clave InChI |
AARNVVCHOMHOPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide](/img/structure/B12180423.png)
![6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12180436.png)


![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)



![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)

![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

